REACTION_CXSMILES
|
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].C1CCN2C(=NCCC2)CC1.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.[Br:31][C:32]1[CH:37]=[CH:36][C:35](O)=[CH:34][N:33]=1>C(#N)C>[Br:31][C:32]1[N:33]=[C:34]2[CH:5]=[CH:4][C:2]([CH3:3])([CH3:1])[O:6][C:35]2=[CH:36][CH:37]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred for 30 additional min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
the residue was diluted with DCM
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1M HCl, 1M NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in 2 ml of xylene
|
Type
|
CUSTOM
|
Details
|
subjected to microwave irradiation (130° C., 220 W) for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
CONCENTRATION
|
Details
|
the product concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel) (10:1 Hx/EtOAc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=N1)C=CC(O2)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |